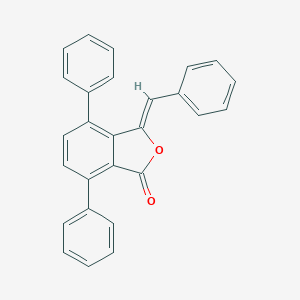
(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one, also known as Aurone, is a synthetic organic compound that belongs to the class of flavonoids. It is a yellow crystalline solid and is widely used in scientific research due to its various properties.
Mechanism Of Action
The mechanism of action of (3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the cell. It has been shown to inhibit the activity of certain enzymes and transcription factors, which are involved in inflammation and cancer.
Biochemical And Physiological Effects
(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to induce apoptosis in cancer cells by activating the intrinsic pathway.
Advantages And Limitations For Lab Experiments
One of the major advantages of using (3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one in lab experiments is its low toxicity. It is also relatively easy to synthesize and purify. However, one of the limitations is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of (3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one. One potential area of research is its use as a fluorescent probe for the detection of metal ions. Another area of interest is its potential use as an anti-cancer agent. Further studies are needed to elucidate its mechanism of action and to optimize its therapeutic potential. Additionally, the development of new synthetic methods for the preparation of (3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one derivatives could lead to the discovery of new biological activities.
Synthesis Methods
(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one can be synthesized by the condensation of benzaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The process involves the formation of a Schiff base intermediate, which is then converted into (3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one by cyclization.
Scientific Research Applications
(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one has been extensively studied for its potential use in various scientific fields. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
63002-36-8 |
|---|---|
Product Name |
(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one |
Molecular Formula |
C27H18O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C27H18O2/c28-27-26-23(21-14-8-3-9-15-21)17-16-22(20-12-6-2-7-13-20)25(26)24(29-27)18-19-10-4-1-5-11-19/h1-18H/b24-18- |
InChI Key |
ADGAWIAHLZXBFY-MOHJPFBDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=C(C=CC(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5 |
Other CAS RN |
63002-36-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



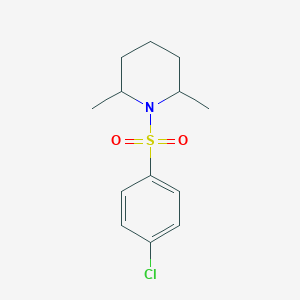
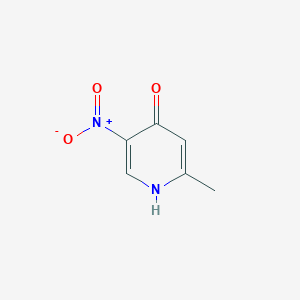

![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)
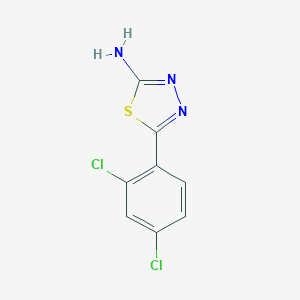
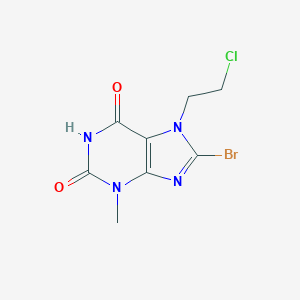

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)


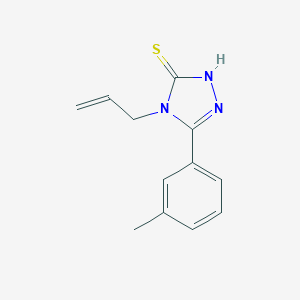

![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)